molecular formula C9H8BClN2O2 B14087398 (4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid

(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14087398
M. Wt: 222.44 g/mol
InChI Key: BYBYTMWHVARAFU-UHFFFAOYSA-N
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Description

(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a halogenated phenyl-imidazole compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Suzuki-Miyaura reaction, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronate ester.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronate esters.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl-imidazole derivatives.

Scientific Research Applications

(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid
  • (4-Fluoro-2-(1H-imidazol-1-yl)phenyl)boronic acid
  • (4-Methyl-2-(1H-imidazol-1-yl)phenyl)boronic acid

Uniqueness

(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications and as a potential therapeutic agent.

Properties

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

IUPAC Name

(4-chloro-2-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BClN2O2/c11-7-1-2-8(10(14)15)9(5-7)13-4-3-12-6-13/h1-6,14-15H

InChI Key

BYBYTMWHVARAFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2C=CN=C2)(O)O

Origin of Product

United States

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